molecular formula C20H20BrN5O2 B2817636 1-(2-Bromophenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea CAS No. 1396855-03-0

1-(2-Bromophenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea

Katalognummer: B2817636
CAS-Nummer: 1396855-03-0
Molekulargewicht: 442.317
InChI-Schlüssel: KBQVBUJTHYEUPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound contains several functional groups including a bromophenyl group, a pyridinyl group, an oxadiazolyl group, and a urea group. These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions depending on the conditions. For example, the bromophenyl group could undergo nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups. For example, the presence of the bromophenyl and pyridinyl groups could increase the compound’s lipophilicity .

Wissenschaftliche Forschungsanwendungen

  • Antimicrobial Agents : A study synthesized derivatives similar to the queried compound and screened them for antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. These compounds demonstrated broad-spectrum activity, suggesting potential applications in developing new antimicrobial agents (Buha et al., 2012).

  • Anticancer Agents : Compounds with structural similarities were investigated as potential apoptosis inducers and anticancer agents. Specific derivatives showed promising activity against breast and colorectal cancer cell lines, highlighting their potential use in cancer therapy (Zhang et al., 2005).

  • Synthesis and Characterization : Research into the synthesis and characterization of similar heterocyclic compounds, including their crystal structures, provides valuable insights into their potential pharmaceutical applications (Jiang et al., 2014).

  • Mesoionic Heterocycles Synthesis : Studies have been conducted on the synthesis of mesoionic derivatives of 1,3,4-oxadiazolo[3,2-a] pyridine, which is structurally related to the queried compound. These derivatives have potential applications in medicinal chemistry (Molina et al., 1982).

  • Noncovalent Interaction Studies : Research on N-pyridyl ureas bearing 1,2,4- and 1,3,4-oxadiazole moiety, similar to the queried compound, has contributed to understanding noncovalent interactions in crystal structures, which is important in drug design (Baykov et al., 2021).

  • Cytotoxic Activity of Metal Complexes : Studies on palladium(II) and platinum(II) complexes with oxadiazole cores, similar to the queried compound, showed cytotoxic activity, suggesting their potential as antitumor agents (Geyl et al., 2022).

  • Insecticidal Activity : Derivatives of the queried compound have been synthesized and evaluated for insecticidal activity, indicating potential applications in agriculture and pest control (Li et al., 2013).

  • Liquid Crystalline Applications : The synthesis of mesomorphic 1,2,4-oxadiazoles, which are structurally related, suggests applications in the field of liquid crystals, particularly in display technologies (Karamysheva et al., 2001).

Wirkmechanismus

The mechanism of action would depend on the biological target of the compound. Compounds with similar functional groups often interact with biological targets such as enzymes or receptors .

Zukünftige Richtungen

Future research could involve further synthesis and characterization of the compound, determination of its biological activity, and optimization of its properties for potential applications .

Eigenschaften

IUPAC Name

1-(2-bromophenyl)-3-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN5O2/c21-15-8-2-3-9-16(15)23-19(27)25-20(10-4-1-5-11-20)18-24-17(26-28-18)14-7-6-12-22-13-14/h2-3,6-9,12-13H,1,4-5,10-11H2,(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQVBUJTHYEUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=CN=CC=C3)NC(=O)NC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.